molecular formula C10H12O5 B14406846 Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate CAS No. 81787-83-9

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate

Cat. No.: B14406846
CAS No.: 81787-83-9
M. Wt: 212.20 g/mol
InChI Key: OXJCATOAQOVQFW-UHFFFAOYSA-N
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Description

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is an organic compound with the molecular formula C10H14O4. It is a derivative of cyclohexene and contains two ester groups and a ketone group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate can be synthesized through various methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile. For example, the reaction of 2-methoxy-1,3-butadiene with ethyl-2-butynoate can produce a precursor, which is then hydrolyzed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under acidic or basic conditions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted esters or amides.

Scientific Research Applications

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions.

    Industry: Used in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate involves its reactivity with various reagents. The ketone and ester groups are key functional sites that participate in chemical reactions. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate is unique due to its combination of ester and ketone functional groups, which provide diverse reactivity. This makes it a versatile compound for various synthetic applications.

Properties

CAS No.

81787-83-9

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

dimethyl 4-oxocyclohex-2-ene-1,2-dicarboxylate

InChI

InChI=1S/C10H12O5/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h5,7H,3-4H2,1-2H3

InChI Key

OXJCATOAQOVQFW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=O)C=C1C(=O)OC

Origin of Product

United States

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